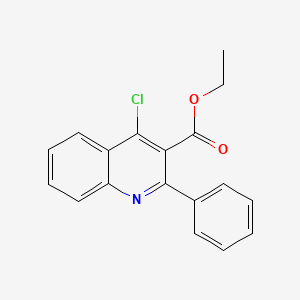

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-2-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-16(19)13-10-6-7-11-14(13)20-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZVLBYDWMYPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of Ethyl 4 Chloro 2 Phenylquinoline 3 Carboxylate

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is enhanced by the electron-withdrawing effect of the heterocyclic nitrogen atom, which stabilizes the intermediate formed during the reaction.

Substitution with Oxygen Nucleophiles (e.g., Phenols)

The displacement of the C-4 chloro group by oxygen-based nucleophiles, such as phenols, provides a direct route to 4-aryloxy-2-phenylquinoline derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide anion. The phenoxide then attacks the electron-deficient C-4 carbon of the quinoline ring, leading to the substitution product.

Commonly employed bases include potassium carbonate or sodium hydride, and the reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures. The reactivity can be influenced by the electronic properties of the substituents on the phenol; electron-donating groups on the phenol can increase its nucleophilicity and facilitate the reaction.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref. |

| 4-Fluoro-2,6-dimethylphenol | Benzoic acid | K₃PO₄, 80 °C, DMSO | 2,6-Dimethyl-4-benzoyloxyphenol | 83 | nih.gov |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | Et₃N, EtOH, reflux | 4-(Phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 85 | researchgate.net |

Note: The table includes analogous reactions demonstrating the SNAr principle at the C-4 position with O- and S-nucleophiles due to a lack of specific examples for the title compound.

Substitution with Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, particularly primary and secondary amines, readily react with ethyl 4-chloro-2-phenylquinoline-3-carboxylate to yield the corresponding 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are among the most widely utilized transformations for this class of compounds. The reactions can often be carried out by heating the 4-chloroquinoline (B167314) with an excess of the amine, which can also serve as the solvent and base. nih.gov Alternatively, an inert solvent such as ethanol (B145695), N-methyl-2-pyrrolidone (NMP), or DMF may be used, sometimes in the presence of an additional base to neutralize the HCl generated during the reaction. A variety of amines, including aliphatic and aromatic amines, can be successfully employed. researchgate.net

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref. |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 130 °C, 7 h | N¹-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | — | nih.gov |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline (B41778) | EtOH, reflux, 4 h | 4-Anilino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 80 | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Morpholine | EtOH, reflux, 3 h | 4-Morpholino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 82 | researchgate.net |

Note: The table includes analogous reactions on related 4-chloroquinoline systems.

Mechanistic Investigations of SNAr Reactions

The nucleophilic substitution at the C-4 position of 4-chloroquinolines proceeds via a well-established SNAr (addition-elimination) mechanism. This two-step process is distinct from SN1 and SN2 reactions observed in aliphatic systems.

Addition Step: The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom at the C-4 position. This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the quinoline's heterocyclic ring is temporarily disrupted. The negative charge is delocalized and stabilized by resonance, particularly by the electron-withdrawing nitrogen atom within the quinoline ring system.

Elimination Step: In the second, typically rapid step, the aromaticity is restored by the expulsion of the chloride leaving group from the Meisenheimer complex. This yields the final substituted product.

Transformations Involving the Ester Functionality at C-3

The ethyl carboxylate group at the C-3 position is a key site for further molecular modification, allowing for the synthesis of other important derivatives such as carboxylic acids and different esters.

Ester Hydrolysis to Carboxylic Acids

The ethyl ester group can be hydrolyzed to the corresponding 2-phenylquinoline-4-carboxylic acid under either acidic or basic conditions. libretexts.org This transformation is a fundamental step in the synthesis of many biologically active quinoline-4-carboxylic acid derivatives. nih.govfrontiersin.org

Base-Catalyzed Hydrolysis (Saponification): This is the most common method for hydrolyzing quinoline esters. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol to ensure solubility. libretexts.orgsemanticscholar.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that then expels the ethoxide ion. The reaction is irreversible because the final step is an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt. Acidification in a separate workup step is required to obtain the neutral carboxylic acid. semanticscholar.org

Acid-Catalyzed Hydrolysis: This method involves heating the ester in an aqueous solution with a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from another alcohol (R'-OH). This reaction allows for the conversion of the ethyl ester into other esters (e.g., methyl, propyl, or benzyl (B1604629) esters) and is typically catalyzed by either an acid or a base.

In base-catalyzed transesterification , an alkoxide (R'O⁻) corresponding to the desired alcohol is used. The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol (R'-OH) is usually used in large excess as the solvent.

In acid-catalyzed transesterification , a protic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. This process is also an equilibrium, driven to completion by using the desired alcohol as the solvent.

Derivatization to Amides or Hydrazides

The ethyl ester functional group at the C-3 position is a key site for derivatization. It can be readily converted into amides and hydrazides, which are important intermediates for the synthesis of various biologically active compounds and novel heterocyclic systems.

Amide Formation: The conversion of the ethyl ester to an amide is typically achieved through aminolysis, which involves reacting the ester with a primary or secondary amine. This reaction often requires elevated temperatures or catalysis to proceed efficiently. Alternatively, a two-step process can be employed where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Hydrazide Formation: The synthesis of the corresponding carbohydrazide (B1668358) is accomplished through hydrazinolysis. This reaction involves treating the ethyl ester with hydrazine (B178648) hydrate (B1144303), usually in a protic solvent like ethanol, under reflux conditions. ekb.egsapub.org The resulting 4-chloro-2-phenylquinoline-3-carbohydrazide is a stable, crystalline solid and a crucial building block for synthesizing a variety of heterocyclic compounds such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. sapub.orgnih.gov

Table 1: Representative Conditions for Hydrazinolysis

| Reagent | Solvent | Condition | Product |

| Hydrazine Hydrate | Ethanol | Reflux | 4-chloro-2-phenylquinoline-3-carbohydrazide |

Reactions at Other Positions of the Quinoline Core

Beyond the C-3 ester and C-4 chloro functionalities, the quinoline core and its C-2 phenyl substituent offer additional sites for chemical modification.

The phenyl group at the C-2 position can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The reactivity of the phenyl ring is influenced by the electronic nature of the quinoline core to which it is attached. The quinoline ring system is generally considered electron-withdrawing due to the electronegativity of the nitrogen atom. This deactivating effect reduces the phenyl ring's nucleophilicity, making SEAr reactions more challenging compared to unsubstituted benzene (B151609). Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary.

According to the principles of electrophilic substitution on substituted benzenes, the electron-withdrawing quinoline substituent is expected to direct incoming electrophiles primarily to the meta-positions of the phenyl ring.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the C-2 Phenyl Group

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-chloro-2-(3-nitrophenyl)quinoline-3-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-chloro-2-(3-bromophenyl)quinoline-3-carboxylate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 4-chloro-2-(3-sulfophenyl)quinoline-3-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-chloro-2-(3-acylphenyl)quinoline-3-carboxylate |

While the C-2 carbon is part of the aromatic quinoline ring, reactions can be designed to modify substituents attached at this position.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, typically by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgnrochemistry.comalfa-chemistry.com The parent molecule, this compound, does not possess the necessary functional groups to directly participate in an HWE reaction at its C-2 position.

For an HWE reaction to occur at this position, the C-2 phenyl group would need to be replaced by a suitable precursor, such as a formyl (aldehyde) or a phosphonate (B1237965) group. For example, if a derivative like ethyl 2-formyl-4-chloroquinoline-3-carboxylate were synthesized, it could then react with a phosphonate ylide to yield a 2-styrylquinoline (B1231325) derivative. Similarly, a phosphonate group could be installed at C-2 via a derivative, which could then undergo an HWE reaction with an aldehyde. nih.gov This highlights that while not a direct reaction of the title compound, the HWE methodology can be applied to its close derivatives to achieve olefination at the C-2 position.

The Michaelis-Arbuzov reaction is the classic method for synthesizing phosphonates from the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com The C-2 position of this compound, being an sp²-hybridized carbon of an aromatic ring, is unreactive towards the Arbuzov reaction.

However, a closely related derivative, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, serves as an excellent substrate for this transformation. The reaction involves the nucleophilic attack of a trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic carbon of the chloromethyl group. This is followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate by the displaced chloride ion, yielding a diethyl phosphonate. wikipedia.org This phosphonate product is a key intermediate for subsequent HWE reactions. nih.gov

Table 3: Arbuzov Reaction with a C-2 Position Derivative

| Starting Material | Reagent | Product |

| Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | Triethyl phosphite | Diethyl (4-(ethoxycarbonyl)-2-phenylquinolin-3-yl)methylphosphonate |

Reactions at the C-2 Position

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. The reactive C-4 chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), which is the foundation for many cyclization strategies. nih.govresearchgate.net

For example, reaction with a binucleophile can lead to the formation of a new fused ring. Treatment with a hydrazine derivative can lead to the formation of pyridazino[4,3-c]quinoline systems through a displacement and subsequent cyclization pathway. mdpi.com Similarly, reaction with reagents containing both an amine and another nucleophilic group (e.g., hydroxyl, thiol) can be used to construct five- or six-membered rings fused to the 'c' face of the quinoline core. The C-3 ester can also participate in cyclization reactions, often after being converted to a more reactive intermediate like a hydrazide, which can then react intramolecularly with other functional groups or with external reagents to build fused triazole or thiadiazole rings.

Formation of Polycyclic and Tetracyclic Quinoline Frameworks

The construction of fused ring systems onto the quinoline framework of this compound is a key strategy for generating novel polycyclic and tetracyclic structures. The reactive chloro group at the C4 position is the primary handle for initiating cyclization cascades or for introducing functionalities that can participate in ring-forming reactions.

One established method for creating a tetracyclic system from a chloro-quinoline derivative involves reaction with sodium azide. This can lead to the formation of tetrazolo[1,5-a]quinolines, a class of fused heterocyclic compounds. Although the direct reaction with this compound is not explicitly detailed in the provided literature, the general transformation of 2-chloroquinolines to tetrazoloquinolines suggests a viable pathway. This type of reaction proceeds through a nucleophilic substitution of the chloride, followed by an intramolecular cyclization.

Another general approach involves the substitution of the C4-chloro group with a nucleophile that contains a second reactive group. This bifunctional reagent can then undergo a subsequent intramolecular reaction to form a new ring. For example, reaction with an appropriate amine or thiol could introduce a side chain that is capable of cyclizing onto the quinoline ring or the C2-phenyl group.

Furthermore, derivatization can lead to the synthesis of complex systems such as indeno[1,2-b]quinolines and isoindolo[2,1-a]quinolines. nih.gov These syntheses often involve multi-step sequences starting from substituted quinolines. For instance, a 2-aryl-quinoline-3-carbaldehyde derivative can be converted into a tetracyclic indenoquinolinone through a radical-mediated cyclization. nih.gov By analogy, this compound could potentially be converted to a corresponding aldehyde and then subjected to similar cyclization conditions to yield a tetracyclic framework.

The following table summarizes representative examples of reactions used to form tetracyclic quinoline systems from various quinoline precursors, illustrating potential strategies applicable to this compound.

| Starting Material Class | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 2-Aryl-quinoline-3-carbaldehydes | tert-Butyl hydroperoxide (TBHP), Toluene, 100 °C | 11H-Indeno[1,2-b]quinolin-11-ones | 68–91% | nih.gov |

| 2-Chloroquinoline-4-carboxylic acid | 1. Hydrazine; 2. Nitrous acid | Tetrazolo[1,5-a]quinoline-5-carboxylic acid | Not Specified | |

| 4-Amino-2-chloro-quinoline-3-carbonitriles | Hydrazine hydrate (80%), reflux | 3-Amino-4-arylamino-1H-pyrazolo[3,4-b]quinolines | 58–67% | nih.gov |

Intramolecular Cyclizations (e.g., Friedel–Crafts Acylation)

Intramolecular cyclization reactions are powerful tools for the efficient construction of cyclic and polycyclic molecules from a single precursor. The Friedel–Crafts acylation is a classic example of such a transformation, involving an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring, leading to the formation of a ketone. sigmaaldrich.comnih.gov This reaction can be performed intramolecularly to create a new ring fused to the aromatic system. masterorganicchemistry.com

For a derivative of this compound to undergo an intramolecular Friedel-Crafts acylation, it would first need to be modified to contain a suitable acylating functional group (e.g., a carboxylic acid or acyl chloride) tethered at an appropriate position. For example, the phenyl group at the C2 position could be functionalized with a side chain that could then cyclize onto the quinoline ring. Alternatively, a substituent attached via the C4 position (after displacement of the chloride) could be designed to acylate the C2-phenyl ring.

The general mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl chloride or carboxylic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org This acylium ion is then attacked by the electron-rich aromatic ring. sigmaaldrich.com In an intramolecular context, the proximity of the aromatic ring and the acylium ion facilitates the cyclization process. masterorganicchemistry.com

The table below outlines typical conditions for intramolecular Friedel-Crafts acylations, which could be adapted for suitably derivatized versions of this compound.

| Substrate Type | Catalyst/Reagent | Product | Notes | Reference |

| Arene with tethered acyl chloride | AlCl₃ | Fused cyclic ketone | Standard Lewis acid catalyst for generating acylium ion. | nih.gov |

| Arene with tethered carboxylic acid | Polyphosphoric acid (PPA) or H₂SO₄ | Fused cyclic ketone | Strong protic acids can also promote cyclization. | masterorganicchemistry.com |

| Olefinic precursor | Trifluoroacetic acid (TFA) | Tricyclic keto ester | Acid-mediated cyclization following double bond isomerization. | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving the Compound

Elucidation of Reaction Pathways and Transition States

The substitution of the chlorine atom on the quinoline (B57606) ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process. wikipedia.orgbyjus.com

The reaction pathway is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. This is generally the rate-limiting step as it involves the temporary disruption of the aromatic system. masterorganicchemistry.com The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net This intermediate possesses a tetrahedral (sp3-hybridized) carbon at the site of attack. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing groups, which in this case includes the quinoline nitrogen.

The reaction pathway can be summarized as follows:

Addition of Nucleophile: The nucleophile adds to the C4 carbon, breaking the aromaticity of the ring to form the high-energy Meisenheimer complex. This step proceeds through a first transition state (TS1).

Elimination of Leaving Group: The aromaticity is restored in a subsequent, faster step where the leaving group (chloride ion) is expelled. This proceeds through a second transition state (TS2).

The energy profile of this reaction features two transition states and one intermediate. The formation of the Meisenheimer complex is the slower, rate-determining step because it requires overcoming a significant energy barrier associated with the loss of aromaticity. masterorganicchemistry.com The subsequent elimination of the chloride ion is rapid as it leads to the stable, aromatic product. masterorganicchemistry.com

Reaction Energy Diagram for SNAr Mechanism

Figure 1: A representative reaction energy diagram for the SNAr pathway. The rate-determining step is the formation of the Meisenheimer intermediate (B) via the first transition state (A), which has the highest activation energy. The subsequent elimination of the leaving group via transition state (C) is faster.

Note: This is a representative diagram; specific energy values are system-dependent.

Understanding Regioselectivity and Stereoselectivity in Reactions

For the quinoline scaffold present in Ethyl 4-chloro-2-phenylquinoline-3-carboxylate, understanding regioselectivity is critical, particularly in analogues where multiple leaving groups might be present, such as a 2,4-dichloroquinoline (B42001) core. Stereoselectivity is generally not a factor in the SNAr reaction at the aromatic core itself.

In systems containing both a 2-chloro and a 4-chloro substituent, nucleophilic attack occurs preferentially at the C4 position under kinetic control. stackexchange.com This regioselectivity can be explained by both electronic and steric factors.

Electronic Factors: Computational studies, such as those using Density Functional Theory (DFT) on the analogous 2,4-dichloroquinazoline (B46505) system, provide insight. These studies reveal that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and susceptible to nucleophilic attack. nih.govdoaj.org Furthermore, the calculated activation energy for the transition state involving nucleophilic attack at C4 is significantly lower than that for attack at C2, confirming that the C4 position is the more kinetically favored site. nih.gov

Steric and Structural Factors: In palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinoline, the coordination of the quinoline nitrogen to the palladium catalyst can direct reactivity. However, for direct SNAr, the electronic argument is more dominant. The attack at C4 is generally less sterically hindered compared to the C2 position, which is flanked by both the fused benzene (B151609) ring and the nitrogen atom.

The table below, based on theoretical calculations for the related 2,4-dichloroquinazoline system, illustrates the energetic preference for C4 substitution.

| Position of Attack | Calculated Activation Energy (Relative) | Governing Factor |

|---|---|---|

| C4 | Lower | Higher LUMO coefficient, more stable transition state nih.gov |

| C2 | Higher | Lower LUMO coefficient, less stable transition state nih.gov |

Catalytic Cycles and the Role of Catalysts

While the primary reaction of this compound is nucleophilic substitution, which is not typically catalytic, understanding the catalytic cycles involved in its synthesis provides crucial mechanistic context. The most common and versatile method for synthesizing the core structure of this compound is the Friedländer annulation. nih.govresearchgate.net

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester). organic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases.

Two primary mechanistic pathways are proposed for the Friedländer synthesis wikipedia.orgresearchgate.net:

Aldol-First Pathway: The reaction begins with an intermolecular aldol (B89426) condensation between the two carbonyl-containing reactants. This is followed by a rapid intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the quinoline ring. researchgate.net

Schiff-Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product. wikipedia.org

The role of the catalyst is to facilitate one of the key steps:

Acid Catalysts (e.g., p-TsOH, Lewis Acids): An acid catalyst protonates the carbonyl oxygen of the 2-aminoaryl ketone, making the carbonyl carbon more electrophilic and promoting the initial condensation step. nih.gov

Base Catalysts (e.g., Piperidine, NaOH): A base catalyst facilitates the deprotonation of the α-methylene compound to form an enolate, which is a more potent nucleophile for the initial aldol or Michael-type addition. researchgate.net

The choice of catalyst can influence reaction rates and, in some cases, the regioselectivity of the cyclization. nih.gov

| Catalyst Type | Example | Role in Catalytic Cycle |

|---|---|---|

| Acid (Brønsted or Lewis) | p-Toluenesulfonic acid, Nd(NO₃)₃·6H₂O | Activates carbonyl group for nucleophilic attack organic-chemistry.orgnih.gov |

| Base | Piperidine, Sodium hydroxide (B78521) | Promotes enolate formation from the active methylene (B1212753) compound researchgate.net |

| Heterogeneous | Amberlyst-15, Metal-Organic Frameworks (MOFs) | Provides reusable acidic or basic sites, often with improved yields nih.govrsc.org |

Solvent Effects and Reaction Kinetics Studies

Solvent choice has a profound impact on the kinetics of the SNAr reactions that this compound undergoes. The rate of these reactions is highly dependent on the solvent's ability to stabilize the charged Meisenheimer intermediate and to solvate the nucleophile.

The general trend observed is that polar aprotic solvents (e.g., DMSO, DMF) significantly accelerate SNAr reactions compared to polar protic solvents (e.g., methanol (B129727), ethanol). nih.gov

Polar Aprotic Solvents: These solvents excel at stabilizing the charged Meisenheimer complex through dipole-dipole interactions without forming strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive, leading to faster reaction rates.

Polar Protic Solvents: These solvents can solvate the anionic or lone-pair-bearing nucleophile through hydrogen bonding. This solvation shell stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack the aromatic ring and thus slowing the reaction rate. nih.govrsc.org

Kinetic studies on the reaction of substituted anilines with electron-deficient aromatic systems in methanol-DMSO mixtures demonstrate this effect clearly. As the mole fraction of DMSO increases, the second-order rate coefficients for the SNAr reaction increase dramatically. nih.gov This is attributed to the reduced deactivation of the aniline (B41778) nucleophile by hydrogen bonding and better stabilization of the polar transition state. nih.gov

The following table presents representative data from a study on a model SNAr reaction, illustrating the impact of solvent on reaction kinetics.

| Solvent | Solvent Type | Effect on Nucleophile | Effect on Transition State/Intermediate | Relative Reaction Rate |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Minimal solvation, high reactivity | Strongly stabilized | Fast |

| Methanol (MeOH) | Polar Protic | Strong H-bonding, reduced reactivity nih.gov | Moderately stabilized | Slow |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Minimal solvation | Moderately stabilized | Intermediate |

| Toluene | Nonpolar | No solvation | Poorly stabilized | Very Slow |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Chloro 2 Phenylquinoline 3 Carboxylate and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Definitive Structure Determination

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Ethyl 4-chloro-2-phenylquinoline-3-carboxylate was not found in the search results, analysis of closely related derivatives provides significant insight into the expected molecular geometry, conformation, and packing in the solid state. A prime example is the derivative, Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, whose crystallographic data offers a reliable model for the title compound. nih.govresearchgate.net

Table 1: Crystallographic Data for the Related Compound Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆ClNO₂ |

| Formula Weight | 325.78 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3622 (3) |

| b (Å) | 10.1971 (3) |

| c (Å) | 10.7052 (3) |

| α (°) | 110.440 (2) |

| β (°) | 101.588 (2) |

| γ (°) | 94.860 (2) |

| Volume (ų) | 825.91 (4) |

| Z | 2 |

Conformational Analysis and Dihedral Angles

The conformation of phenylquinoline derivatives is characterized by the relative orientations of the substituent groups attached to the core quinoline (B57606) structure. In these systems, the quinoline ring itself is typically planar or nearly planar. For instance, in Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is confirmed to be planar with a root-mean-square deviation of only 0.008 Å. nih.govresearchgate.net

A crucial conformational parameter is the dihedral angle between the plane of the quinoline ring and the substituent phenyl ring at the 2-position. This angle is influenced by steric hindrance between the rings and the substituents at the 3-position. In the case of the 6-chloro derivative, the phenyl group is significantly twisted out of the plane of the quinoline ring, forming a dihedral angle of 60.0 (1)°. nih.govresearchgate.net Similarly, the ethyl carboxylate group at the 3-position is also twisted with respect to the quinoline system, exhibiting a dihedral angle of 60.5 (1)°. nih.govresearchgate.net It is highly probable that this compound would adopt a similar conformation, with the phenyl and ethyl carboxylate groups rotated out of the quinoline plane to minimize steric strain.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In quinoline derivatives, a variety of non-covalent forces, including hydrogen bonds and π-π stacking interactions, dictate the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-proton framework of a molecule in solution. By analyzing chemical shifts, coupling constants, and through-space correlations, a complete structural assignment can be achieved.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the ethyl ester, the phenyl ring, and the quinoline core.

¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl group protons, typically found in the upfield region. The aromatic region would be more complex, showing signals for the nine protons of the phenyl and quinoline rings. The protons on the phenyl ring would likely appear as multiplets. The four protons on the benzo part of the quinoline ring (H-5, H-6, H-7, H-8) would exhibit coupling patterns typical of a substituted benzene (B151609) ring. amazonaws.comtsijournals.com

¹³C NMR: The ¹³C NMR spectrum would display signals for all 18 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically around 165-170 ppm. youtube.com The carbons of the quinoline and phenyl rings would appear in the aromatic region (approx. 120-150 ppm). The methylene (B1212753) and methyl carbons of the ethyl group would be found in the upfield aliphatic region. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Ester | -CH₂- | ~4.0-4.5 (quartet) | ~60-65 |

| -CH₃ | ~1.0-1.5 (triplet) | ~14-16 | |

| Quinoline | C2 | - | ~155-160 |

| C3 | - | ~135-140 | |

| C4 | - | ~145-150 | |

| C4a | - | ~125-130 | |

| C5-C8 | ~7.5-8.5 (multiplets) | ~125-135 | |

| C8a | - | ~147-152 | |

| Phenyl | C1' | - | ~138-142 |

| C2'-C6' | ~7.3-7.6 (multiplets) | ~128-131 | |

| Ester Carbonyl | C=O | - | ~165-170 |

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, a clear cross-peak would be observed between the methylene and methyl protons of the ethyl group. Additionally, correlations between adjacent protons on the quinoline and phenyl rings would help to trace the connectivity within these aromatic systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all protonated carbons in the molecule, such as those in the ethyl group and the C-H positions on the aromatic rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations include the one between the ethyl group protons and the ester carbonyl carbon, and correlations from the phenyl protons to the C-2 carbon of the quinoline ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining conformation. A NOESY experiment could reveal through-space interactions between the ortho-protons of the 2-phenyl group and protons on the quinoline core, confirming their spatial proximity due to the rotation around the C2-C1' bond. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by absorptions characteristic of the ester and the substituted aromatic quinoline system.

The most prominent peak would be the strong C=O stretching vibration of the ethyl ester group, expected in the region of 1720-1735 cm⁻¹. princeton.edu The C-O single bond stretches associated with the ester will appear in the 1300-1000 cm⁻¹ region. Vibrations corresponding to the aromatic C=C and C=N bonds of the quinoline and phenyl rings will give rise to a series of bands in the 1620-1450 cm⁻¹ range. The C-Cl stretch is expected to produce a band in the lower frequency region, typically around 800-600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.netlibretexts.org

Table 3: Characteristic FTIR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1720 - 1735 | Strong |

| C=C, C=N (Aromatic) | Stretch | 1450 - 1620 | Medium to Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds like this compound. The molecular formula for this compound is C₁₈H₁₄ClNO₂, which corresponds to a molecular weight of approximately 311.77 g/mol . In mass spectrometry, the compound is ionized, typically forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation pattern of the molecular ion provides valuable structural information. While a specific spectrum for this exact molecule is not detailed in the literature, a probable fragmentation pathway can be deduced from the known behavior of quinolines, aromatic esters, and halogenated compounds. cdnsciencepub.comresearchgate.net The initial ionization would produce the molecular ion peak. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected.

The subsequent fragmentation is governed by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for this compound likely include:

Loss of the Ethoxy Radical: Cleavage of the C-O bond in the ester group can lead to the loss of an ethoxy radical (·OC₂H₅), resulting in a prominent acylium ion.

Loss of the Ethyl Carboxylate Group: Fragmentation can also involve the loss of the entire ethyl carboxylate group as a radical.

Loss of Chlorine: The molecule may lose a chlorine atom.

Quinoline Ring Fission: The stable quinoline ring system can also fragment, often through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org

These fragmentation patterns are instrumental in confirming the identity and structure of the synthesized molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Neutral Loss | Formula of Lost Fragment | Notes |

| [M]⁺˙ | - | - | Molecular Ion |

| [M+2]⁺˙ | - | - | Isotopic peak due to ³⁷Cl |

| [M-45]⁺ | Ethoxy radical | ·OC₂H₅ | Loss from the ester group |

| [M-73]⁺ | Ethyl carboxylate radical | ·COOC₂H₅ | Loss of the entire ester group |

| [M-35]⁺ | Chlorine radical | ·Cl | Loss of the chlorine atom |

| [M-27]⁺˙ or subsequent fragments | Hydrogen Cyanide | HCN | Characteristic fragmentation of the quinoline ring |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.

HPLC is a high-resolution analytical technique used to separate, identify, and quantify components in a mixture. For quinoline derivatives, reverse-phase HPLC (RP-HPLC) is a commonly used method for purity determination. researchgate.net In this method, the compound is passed through a column packed with a non-polar stationary phase. A polar mobile phase is used to elute the components, with more polar compounds eluting faster.

The purity of this compound can be accurately determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main product peak. The percentage purity is calculated based on the relative peak areas. For many quinoline analyses, a C18 column is utilized with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net Detection is typically performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance, such as 225 nm. researchgate.net

Table 2: Typical HPLC Conditions for Analysis of Quinoline Derivatives

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column (e.g., 5 μm, 4.6 mm × 250 mm) researchgate.net |

| Mobile Phase | Gradient elution of Acetonitrile and Water researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 225 nm researchgate.net |

| Injection Volume | 10 µL researchgate.net |

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. researchgate.netresearchgate.net In the synthesis of quinoline derivatives, TLC is crucial for determining the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. ijpsr.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). A common eluent system for quinoline derivatives is a mixture of petroleum ether and ethyl acetate. nih.gov After development, the separated spots are visualized, often under UV light or in an iodine chamber, and their retention factors (Rƒ) are calculated. ijpsr.com

Table 3: Typical TLC Conditions for Monitoring Quinoline Synthesis

| Parameter | Condition |

| Stationary Phase | Silica gel G coated plates ijpsr.com |

| Mobile Phase (Eluent) | Petroleum Ether:Ethyl Acetate (e.g., 7:3 v/v) nih.gov |

| Chamber | Saturated with mobile phase vapor |

| Visualization | UV light or Iodine chamber ijpsr.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. tandfonline.com DFT calculations for quinoline (B57606) derivatives are typically performed using specific basis sets, such as B3LYP/6-311++G(d, p), to ensure accurate results. tandfonline.com These studies provide fundamental information about the molecule's geometry, orbital energies, and charge distribution. nih.govrsc.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For quinoline derivatives, studies have shown that the quinoline ring system is typically planar or nearly planar. researchgate.netnih.govnih.gov

In structurally similar compounds like "Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate," X-ray crystallography reveals that the quinoline ring system is planar. researchgate.netnih.gov The phenyl group and the ethyl carboxylate fragment are twisted with respect to this plane, exhibiting significant dihedral angles. researchgate.netnih.gov For instance, in one analog, the phenyl group and the –CO2 fragment form dihedral angles of 60.0 (1)° and 60.5 (1)°, respectively, with the quinoline ring system. nih.gov This twisting is a critical aspect of the molecule's three-dimensional conformation.

Energetic analysis provides the total energy of the optimized structure, which is a measure of its stability. These calculations are crucial for comparing the relative stabilities of different conformers or isomers.

Table 1: Representative Dihedral Angles in Similar Quinoline Structures

| Compound Name | Groups Forming Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Phenyl group vs. Quinoline ring | 60.0 (1) | nih.gov |

| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | -CO2 fragment vs. Quinoline ring | 60.5 (1) | nih.gov |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | Phenyl ring vs. Quinoline ring | 80.44 (4) | nih.gov |

Note: This data is for structurally similar compounds and is presented to illustrate typical conformational features.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net In DFT studies of quinoline derivatives, the HOMO-LUMO gap is calculated to assess these properties. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Concepts

| Orbital | Description | Role in Reactions | Implication of Energy Level |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) | Higher energy indicates greater ease of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) | Lower energy indicates greater ease of electron acceptance. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines Reactivity & Stability | A smaller gap indicates higher reactivity and lower stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack. Blue regions, representing positive potential, are electron-deficient and prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net For quinoline derivatives, MEP maps highlight the electronegative nitrogen and oxygen atoms as regions of negative potential. nih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides quantitative data on electron distribution and helps identify polar bonds and reactive sites. The calculated charges can corroborate the qualitative insights gained from MEP maps.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org

This analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. uni-muenchen.de By examining the interactions between donor NBOs (bonds or lone pairs) and acceptor NBOs (antibonds or Rydberg orbitals), it is possible to quantify the strength of these delocalization effects. wikipedia.orgwisc.edu This provides insight into the stability of the molecule and the nature of its intramolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like "Ethyl 4-chloro-2-phenylquinoline-3-carboxylate," MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. MD simulations can also reveal key intermolecular interactions, like hydrogen bonding and π–π stacking, that stabilize different states of a system.

Prediction of Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals (HOMO and LUMO) obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT.

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Computational Approaches for Exploring Molecular Interactions with Biological Targets (e.g., Molecular Docking)

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring these conformations based on a force field that estimates the binding energy.

Despite a comprehensive search of scientific literature and chemical databases, no specific molecular docking studies for This compound have been reported. Research in this area has focused on structurally similar quinoline derivatives, but direct computational analyses of the title compound's interactions with biological targets are not publicly available.

The absence of such studies indicates a significant gap in the understanding of the specific molecular interactions that this compound may engage in. Future research involving molecular docking simulations would be invaluable to elucidate its potential biological activity. Such studies would typically involve the following steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation using quantum chemical methods like Density Functional Theory (DFT).

Selection and Preparation of the Biological Target: A biologically relevant protein target would be chosen based on the known activities of similar quinoline compounds. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking software (e.g., AutoDock, Glide, GOLD) would be used to place the ligand into the active site of the protein and predict the most stable binding poses.

Analysis of Results: The results would be analyzed to determine the binding affinity (docking score), and to visualize the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

A hypothetical data table from such a study might look like the following:

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein X | - | - | - |

| Protein Y | - | - | - |

| Protein Z | - | - | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific studies have been published. |

Without experimental or computational data, any discussion of the molecular interactions of this compound with biological targets remains speculative. The quinoline core, the phenyl group, the chloro substituent, and the ethyl carboxylate group all present potential sites for various types of non-covalent interactions that are crucial for biological activity. Further research is necessary to explore these possibilities.

Applications of Ethyl 4 Chloro 2 Phenylquinoline 3 Carboxylate As a Chemical Scaffold in Academic Research

Design and Synthesis of Novel Quinoline-Based Architectures

The reactivity of the chlorine atom at the C4 position of the quinoline (B57606) ring makes ethyl 4-chloro-2-phenylquinoline-3-carboxylate an excellent precursor for the synthesis of a variety of novel quinoline-based architectures, including fused heterocyclic systems. The chloro group can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of new ring systems.

One significant application of this scaffold is in the synthesis of quinolino[4,3-b] scielo.brtandfonline.combenzodiazepines. These fused polycyclic structures are of interest due to the wide range of biological activities associated with both the quinoline and benzodiazepine (B76468) moieties. The synthesis can be achieved through the reaction of this compound with substituted o-phenylenediamines. The reaction proceeds via a nucleophilic substitution of the chloro group by one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization involving the second amino group and the ester functionality, leading to the formation of the seven-membered diazepine (B8756704) ring.

Furthermore, the 4-chloroquinoline (B167314) moiety is a key building block for the synthesis of various other fused systems. For instance, reaction with binucleophiles such as hydrazine (B178648) can lead to the formation of pyrazolo[3,4-d]quinolines. Similarly, reactions with other appropriate bifunctional nucleophiles can be employed to construct a diverse array of fused heterocyclic systems, demonstrating the broad utility of this compound as a starting material for generating molecular complexity.

The versatility of this scaffold is further highlighted by its use in multicomponent reactions. For example, quinoline derivatives can be synthesized through a three-component reaction involving an aniline (B41778), an aldehyde, and an alkyne, often catalyzed by a Lewis acid. nih.gov While not a direct application of the pre-formed this compound, this illustrates the fundamental importance of the quinoline core in combinatorial chemistry and the generation of diverse molecular libraries. The functional handles present on the title compound allow for its incorporation into such synthetic strategies to create complex and novel molecular frameworks.

Development of Molecular Probes for Mechanistic Biological Studies (e.g., enzyme inhibition at the molecular level)

The quinoline-3-carboxylate and quinoline-3-carboxamide (B1254982) scaffolds, readily accessible from this compound, have been extensively explored in the development of molecular probes for studying biological mechanisms, particularly as enzyme inhibitors. The ability to systematically modify the substituents on the quinoline ring allows for the fine-tuning of potency and selectivity, making these compounds valuable tools for investigating enzyme function at the molecular level.

A notable area of research is the development of inhibitors for protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications at various positions of the quinoline ring significantly impact their inhibitory activity. For instance, the introduction of different substituents on the aniline moiety of 2-anilino-quinoline-3-carboxylic acids has led to the identification of potent CK2 inhibitors.

Another important target is the Ataxia Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway. Novel 3-quinoline carboxamides have been discovered and optimized as potent and selective inhibitors of ATM kinase. nih.gov These inhibitors function as ATP-competitive inhibitors, with the quinoline nitrogen atom forming a key hydrogen bond interaction in the hinge region of the kinase domain. mdpi.com Molecular docking and molecular dynamics simulation studies have been employed to understand the binding modes of these inhibitors and to rationalize their selectivity for ATM over other related kinases. mdpi.com

The general applicability of the quinoline scaffold in enzyme inhibition is further demonstrated by the discovery of quinoline-based compounds that inhibit a diverse range of enzymes acting on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov Some of these compounds have been shown to intercalate into DNA, leading to a conformational change in the enzyme that prevents its catalytic activity. nih.gov This highlights the potential of using this compound as a starting point for the design of molecular probes to investigate the mechanisms of these important biological processes.

Below is a table summarizing the enzyme inhibitory activities of some quinoline-3-carboxylate and carboxamide derivatives:

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| 2-Anilino-quinoline-3-carboxylic acids | Protein Kinase CK2 | Potent inhibition with IC50 values in the low micromolar range. | nih.gov |

| 3-Quinoline carboxamides | ATM Kinase | Highly potent and selective, orally bioavailable inhibitors. | nih.gov |

| Quinoline-based analogs | DNA Methyltransferases | Inhibition through DNA intercalation. | nih.gov |

Contribution to Materials Science Research (e.g., chromophoric properties)

The quinoline ring system, being an extended aromatic structure, imparts interesting photophysical properties to its derivatives, making them attractive candidates for applications in materials science. The 2-phenylquinoline (B181262) scaffold, in particular, has been investigated for its chromophoric and luminescent properties, which can be tuned by the introduction of various substituents.

Derivatives of quinoline are known to be fluorescent molecules and have been utilized in the development of new dyes. scielo.brnih.gov The absorption and emission properties of these compounds are influenced by the nature and position of substituents on the quinoline ring. For instance, the presence of an amino group at the 6-position of the quinoline backbone has been shown to significantly increase the fluorescence quantum yield. nih.gov The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, can be studied using UV-Vis and fluorescence spectroscopy. scielo.brresearchgate.net

The chromophoric properties of quinoline derivatives also make them suitable for use as photosensitizers. Cyanine dyes containing quinoline moieties are a well-established class of compounds with applications in photography and as fluorescent labels for biological molecules. nih.gov The synthesis of these dyes often involves the quaternization of the quinoline nitrogen, which is a key step in creating the extended π-conjugated system responsible for their color.

Furthermore, polyquinolines have been reported to undergo self-assembly into nano and meso structures with enhanced electronic and photonic functions, suggesting their potential use in the development of advanced materials for optoelectronic devices. nih.gov The ability to functionalize the this compound scaffold allows for the synthesis of quinoline-based polymers and oligomers with tailored properties for specific material science applications.

The following table summarizes some of the photophysical properties of quinoline derivatives:

| Derivative Type | Property | Observation | Reference(s) |

| Substituted Quinolines | Fluorescence | Quantum yields up to 83% with an amino group at the 6-position. | nih.gov |

| Quinoline Derivatives | Absorption | Two distinct bands around 280 nm (π,π) and 350 nm (n,π). | scielo.br |

| Quinoline-containing Cyanine Dyes | Absorption | Tunable absorption in the visible and near-infrared regions. | nih.gov |

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, toxic reagents, and multi-step procedures, leading to significant environmental concerns and poor atom economy. acs.org Future research must prioritize the development of green and efficient synthetic protocols for Ethyl 4-chloro-2-phenylquinoline-3-carboxylate.

Key areas for development include:

Metal-Free Synthesis: Transitioning away from expensive and potentially toxic heavy metal catalysts is a primary goal. mdpi.com Research into metal-free alternatives, such as iodine-catalyzed C(sp3)–H functionalization and tandem cyclization strategies, could provide more environmentally friendly access to quinoline derivatives. nih.govacs.org Exploring base-mediated or phosphine-catalyzed annulation reactions also presents a promising avenue. mdpi.com

Photocatalysis: Visible-light-mediated synthesis offers a powerful tool for green chemistry. rsc.org Developing photocatalytic methods, potentially using organic dyes or earth-abundant metal complexes, could enable the synthesis of the target compound under mild, oxidant-free conditions, generating fewer byproducts. mdpi.commdpi.comacs.org

Green Catalysts and Solvents: The use of recyclable and biodegradable catalysts, such as β-cyclodextrin, in aqueous media represents a significant step towards sustainability. tandfonline.com Similarly, employing ionic liquids as both solvent and catalyst can lead to cleaner reactions with easier product isolation. mdpi.com The development of nanocatalyst-based protocols also offers high efficiency and potential for catalyst recycling. nih.gov

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Metal-Free Reactions | Avoids toxic metal waste, lower cost. nih.govacs.org | May require harsher conditions or stoichiometric reagents. |

| Photocatalysis | Mild reaction conditions, high atom economy, use of light as a clean reagent. rsc.orgacs.org | Substrate scope can be limited; requires specialized equipment. |

| Nanocatalysis | High catalytic activity, recyclability, solvent-free conditions. nih.gov | Catalyst leaching and stability can be issues. |

| Ionic Liquid Catalysis | Acts as both solvent and catalyst, recyclable, enhances reaction rates. mdpi.com | High cost and potential toxicity of some ionic liquids. |

Exploration of New Reactivity Modes and Selective Transformations

The structure of this compound features several reactive sites, including the C-Cl bond, the ester group, and various C-H bonds on the aromatic rings. Future research should focus on unlocking new reactivity patterns to create novel and complex molecular architectures.

Selective C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful strategy for the direct and regioselective modification of the quinoline core. nih.govresearchgate.net Future work could explore the selective functionalization of the C-8 position, leveraging the directing-group capability of the quinoline nitrogen. rsc.orgresearchgate.net This would allow for the introduction of a wide range of functional groups (aryl, alkyl, amino) without the need for pre-functionalized starting materials. nih.gov

Advanced Nucleophilic Aromatic Substitution (SNAr): The C4-chloro substituent is highly susceptible to nucleophilic aromatic substitution. nih.govmdpi.com While reactions with simple amines or thiols are known, future studies should explore more complex nucleophiles to build intricate molecular scaffolds. researchgate.net Investigating the kinetics and mechanisms under different catalytic conditions (acidic, basic) can lead to optimized protocols for synthesizing libraries of 4-substituted quinolines. researchgate.net

Decarboxylative Coupling: The ethyl carboxylate group at the C3 position could be exploited in decarboxylative cross-coupling reactions. This would enable the introduction of new substituents at this position, a transformation that is otherwise difficult to achieve.

The table below summarizes potential selective transformations.

| Position | Transformation Type | Potential Reagents/Catalysts | Desired Outcome |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Complex amines, phenols, thiols; various catalysts. nih.govmdpi.com | Diverse library of C4-functionalized quinolines. |

| C8 | C-H Activation/Arylation | Pd, Rh, or Ru catalysts; aryl boronic acids. nih.govrsc.org | C8-aryl substituted quinoline derivatives. |

| C2-Phenyl | C-H Activation/Alkylation | Transition metal catalysts; olefins. nih.gov | Functionalization of the pendant phenyl ring. |

| C3 | Hydrolysis & Decarboxylation | Base/Acid hydrolysis followed by coupling reactions. | Introduction of new functional groups at C3. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational design and application. The integration of advanced analytical and computational methods will be instrumental in achieving this.

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, advanced 2D NMR techniques like HSQC, HMBC, and NOESY are essential for unambiguous structural confirmation, especially for complex derivatives. ipb.pt These techniques can elucidate through-bond and through-space correlations, providing a detailed picture of the molecular geometry in solution. researchgate.net

Density Functional Theory (DFT) Calculations: DFT has become an invaluable tool for studying quinoline derivatives. rsc.orgnih.gov Future computational studies on the target compound could:

Predict molecular geometries and compare them with experimental data (e.g., from X-ray crystallography). arabjchem.org

Calculate NMR chemical shifts to aid in spectral assignment. nih.gov

Analyze frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps to predict reactive sites for electrophilic and nucleophilic attack. arabjchem.orgnih.gov

Model reaction mechanisms to understand transition states and activation energies, thereby guiding the optimization of synthetic routes. nih.gov

The synergy between experimental and computational data is summarized below.

| Technique | Information Gained | Application in Research |

| 2D NMR (HMBC, HSQC) | Carbon-proton correlations over multiple bonds. ipb.pt | Unambiguous assignment of all ¹H and ¹³C signals; structural verification of new derivatives. |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state packing. | Definitive structural proof; understanding intermolecular interactions. |

| DFT Calculations | Electronic structure, orbital energies, charge distribution, reaction pathways. rsc.orgarabjchem.org | Predicting reactivity, rationalizing spectroscopic data, guiding synthetic design. |

Investigation of the Compound's Role in Catalyst Design or Supramolecular Chemistry

The inherent structural features of this compound make it an attractive candidate for applications beyond being a simple synthetic intermediate.

Ligand Design for Catalysis: The quinoline nitrogen atom is an excellent coordinating site for transition metals. nih.gov By modifying the substituents, particularly at the C2-phenyl and C4 positions, the compound can be tailored as a ligand for homogeneous catalysis. nih.govresearchgate.net For instance, introducing phosphine (B1218219) or other donor groups could create bidentate or pincer-type ligands capable of stabilizing catalytically active metal centers. rsc.orgacs.org Such complexes could find applications in cross-coupling, hydrogenation, or C-H activation reactions. mdpi.com

Supramolecular Chemistry and Self-Assembly: The planar aromatic structure of the quinoline core is ideal for participating in π-π stacking interactions. rsc.org This property can be harnessed to construct ordered supramolecular architectures. The compound could act as a building block for self-assembling systems like metallacycles or organogels. rsc.orgrsc.org Furthermore, the quinoline unit can be incorporated into larger host molecules for molecular recognition and sensing applications, where the binding of a guest molecule could be signaled by a change in fluorescence. southasiacommons.netacs.org The formation of nanohelices and other complex structures through host-guest interactions and metal coordination is an emerging area where such quinoline derivatives could play a significant role. nih.gov

| Application Area | Key Structural Features | Potential Function |

| Homogeneous Catalysis | Quinoline nitrogen as a coordination site; tunable steric/electronic properties. nih.gov | Ligand for transition metal catalysts (e.g., for Pd, Rh, Pt). nih.govacs.org |

| Supramolecular Chemistry | Planar aromatic system for π-stacking; potential for hydrogen bonding. rsc.org | Building block for self-assembled materials like gels, liquid crystals, or molecular cages. rsc.orgacs.org |

| Host-Guest Chemistry | Rigid scaffold with a defined cavity when incorporated into larger structures. rsc.org | Component of molecular receptors for sensing ions or small organic molecules. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable tool for creating advanced materials and complex molecular systems.

Q & A

Q. What are the optimal synthetic routes and conditions for Ethyl 4-chloro-2-phenylquinoline-3-carboxylate?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, one route involves reacting 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst at room temperature . Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : To confirm the quinoline backbone and substituent positions (e.g., H NMR for methyl ester protons at δ ~4.3 ppm and aromatic protons in the 7–8 ppm range).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peak at m/z 327.7 for CHClNO).

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm) and C-Cl bonds (~750 cm) .

Q. How does the chloro substituent influence the compound’s reactivity?

Methodological Answer: The 4-chloro group enhances electrophilic substitution at the quinoline core. For instance:

- Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides at elevated temperatures.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling facilitated by palladium catalysts to introduce aryl groups . Computational studies (e.g., DFT) can predict regioselectivity by analyzing electron density at reactive sites.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 25.5° θ max.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Key Metrics : Bond lengths (e.g., C=O at 1.223 Å) and torsion angles to confirm stereochemistry . Discrepancies in bond lengths (e.g., 1.223 Å vs. 1.198 Å for carbonyl groups) may indicate tautomerism or crystal packing effects .

Q. What strategies address contradictory biological activity data in antimicrobial studies?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Mitigation strategies include:

- Dose-Response Curves : Validate IC values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing Cl with F or methoxy groups) to identify pharmacophores .

- Molecular Docking : Predict binding affinity to target enzymes (e.g., DNA gyrase) using AutoDock Vina .

Q. How do reaction conditions impact regioselectivity in functionalizing the quinoline core?

Methodological Answer: Regioselectivity is solvent- and catalyst-dependent. Examples:

- Polar Aprotic Solvents (DMAc) : Favor substitution at the 2-phenyl group.

- Lewis Acids (CuCl) : Promote cyclization to form fused heterocycles (e.g., oxepinoquinolones) . Kinetic vs. thermodynamic control can be assessed via time-resolved H NMR or HPLC monitoring.

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported protocols?

Methodological Answer: Yield discrepancies (~50–84%) arise from:

- Catalyst Loading : CAN (1–10 mol%) directly affects reaction turnover.

- Workup Efficiency : Incomplete extraction or column chromatography gradients reduce purity . Reproducibility requires strict control of moisture (use of molecular sieves) and inert atmospheres.

Crystallography and Computational Tools

Q. Which software tools are recommended for refining crystal structures of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products